4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
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Overview
Description
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid, also known as BPOA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of chalcone derivatives and has been found to possess a variety of biological activities.
Mechanism of Action
The mechanism of action of 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has been shown to inhibit the growth of various cancer cell lines in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid in lab experiments is its high purity and yield. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of using 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid. One direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on the gut microbiome and its potential use as a prebiotic or probiotic. Additionally, further studies are needed to elucidate the mechanisms of action of 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid and to identify its molecular targets in cells.
Synthesis Methods
The synthesis of 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid involves the reaction between 4-aminobenzoic acid and 4-bromoacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate chalcone, which is then reduced to form 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid. The yield of 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid is typically high, and the purity can be further improved by recrystallization.
Scientific Research Applications
4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, diabetes, and other metabolic disorders.
properties
IUPAC Name |
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-13-5-1-11(2-6-13)15(19)9-10-18-14-7-3-12(4-8-14)16(20)21/h1-10,18H,(H,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSCHRYWHQMAS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC=CC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid |
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